N-Fmoc-4-chloro-D-homophenylalanine

Catalog No.
S12778602
CAS No.
M.F
C25H22ClNO4
M. Wt
435.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-4-chloro-D-homophenylalanine

Product Name

N-Fmoc-4-chloro-D-homophenylalanine

IUPAC Name

4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)

InChI Key

CMSUCSRQQQVXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O

N-Fmoc-4-chloro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amine functionality. This compound has the molecular formula C25H22ClNO4C_{25}H_{22}ClNO_{4} and a molecular weight of 435.90 g/mol. The Fmoc group is commonly used in peptide synthesis as a temporary protecting group for amines, allowing for selective reactions while preventing unwanted side reactions during synthesis processes .

Typical of amino acids, including:

  • Deprotection: The Fmoc group can be removed using basic conditions, typically with piperidine in dimethylformamide, yielding the free amine .
  • Coupling Reactions: It can participate in peptide bond formation through coupling with other amino acids, facilitated by activating agents such as carbodiimides or through solid-phase peptide synthesis techniques .
  • Substitution Reactions: The chlorine atom on the aromatic ring can be replaced by nucleophiles, allowing for further functionalization of the molecule .

N-Fmoc-4-chloro-D-homophenylalanine can be synthesized through several methods:

  • Fmoc Protection: The initial step involves the protection of the amine group using Fmoc chloride or Fmoc anhydride under basic conditions.
  • Chlorination: The introduction of the chlorine atom at the para position of the phenyl ring can be achieved via electrophilic aromatic substitution using chlorine gas or chlorinating agents like thionyl chloride .
  • Purification: The final product is typically purified through chromatography techniques such as high-performance liquid chromatography to ensure high purity levels suitable for research applications .

N-Fmoc-4-chloro-D-homophenylalanine finds applications primarily in:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to their potential bioactivity.
  • Bioconjugation Studies: The compound can be used to create conjugates with other biomolecules for research purposes .

Interaction studies involving N-Fmoc-4-chloro-D-homophenylalanine typically focus on its incorporation into peptides and how these peptides interact with biological targets. Research indicates that modifications at the aromatic ring can significantly affect binding affinities and biological activities of synthesized peptides. Understanding these interactions is crucial for designing effective therapeutic agents .

Several compounds share structural similarities with N-Fmoc-4-chloro-D-homophenylalanine, each exhibiting unique properties:

Compound NameCAS NumberKey Features
N-Fmoc-4-bromo-D-homophenylalanine1260590-78-0Bromine substitution instead of chlorine
N-Fmoc-D-homophenylalanine1260590-76-8Lacks halogen substitution; serves as a baseline
Fmoc-3,4-dichloro-L-homophenylalanine1260616-12-3Contains two chlorine substituents

N-Fmoc-4-chloro-D-homophenylalanine is unique due to its specific chlorination pattern and Fmoc protection, which allows for selective reactivity in peptide synthesis compared to its analogs .

Solid-Phase Peptide Synthesis Integration Strategies

The integration of N-Fmoc-4-chloro-D-homophenylalanine into solid-phase peptide synthesis protocols requires careful optimization of coupling conditions and resin selection [9]. The Fmoc strategy has become the predominant method for peptide synthesis due to its compatibility with automated synthesizers and mild deprotection conditions [11]. Standard solid-phase peptide synthesis protocols utilize aminomethylated polystyrene resin with loading capacities of 1.0 mmol/g, providing optimal accessibility for coupling reactions [5].

Coupling efficiency studies demonstrate that N-Fmoc-4-chloro-D-homophenylalanine exhibits enhanced reactivity compared to traditional amino acid derivatives when using modern coupling reagents [21]. The incorporation of this compound into peptide sequences allows for efficient assembly of complex structures, with the Fmoc protecting group facilitating easy deprotection while maintaining peptide stability [3]. Microwave-assisted solid-phase peptide synthesis has shown particular promise for incorporating chlorinated homophenylalanine derivatives, providing peptides in reduced synthesis times with improved yields and purity [32].

Coupling ReagentReaction TimeYield (%)Purity (%)Reference
HBTU/HOBt2 hours8592 [21]
HATU1.5 hours8995 [21]
COMU1 hour9397 [30]

The selection of appropriate coupling reagents significantly impacts synthesis efficiency [21]. COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a superior alternative to classical benzotriazole-based reagents, offering enhanced solubility and coupling efficiency for sterically hindered amino acids [30]. COMU enables the preparation of solutions approximately four times more concentrated than HBTU or HATU solutions, directly improving coupling efficiency [31].

Advanced coupling strategies employ double-coupling protocols to ensure complete incorporation of N-Fmoc-4-chloro-D-homophenylalanine [40]. The monitoring of coupling efficiency through ninhydrin testing reveals that no amino acid coupling can be predicted to be complete with a single coupling reaction, necessitating optimized recoupling procedures [34]. The hydrophobic character of the chlorinated homophenylalanine derivative influences both yield and purity, with more hydrophobic peptides generally requiring extended coupling times and modified washing protocols [18].

Enzymatic Asymmetric Synthesis Approaches

Enzymatic asymmetric synthesis represents a powerful methodology for producing enantiopure homophenylalanine derivatives [13]. Transaminase-catalyzed reactions have demonstrated exceptional utility in the preparative synthesis of homophenylalanine compounds, utilizing α-transaminases from organisms such as Megasphaera elsdenii [24]. These biocatalytic processes achieve remarkable enantioselectivity, often exceeding 99% enantiomeric excess while maintaining high chemical yields [25].

The enzymatic synthesis of homophenylalanine derivatives employs a coupled approach involving spontaneous reactive crystallization of the enantiopure amino acid product [24]. Fed-batch processes have proven most viable for gram-scale synthesis, enabling the production of over 18 grams of chemically pure L-homophenylalanine with concurrent formation of 2-hydroxy-5-oxoproline as a valuable co-product [25]. The optimization of reaction conditions, particularly pH control at 8.5, maximizes enzymatic efficiency and product yield [29].

Enzyme SystemSubstrateProduct YieldEnantiomeric ExcessProcess Type
α-TransaminasePhenylpyruvate derivatives>80%>99%Fed-batch
L-Phenylalanine dehydrogenaseα-Keto acids85%>99%Membrane bioreactor
Formate dehydrogenaseCofactor regeneration--Coupled system

Transaminases require pyridoxal phosphate as a cofactor, which undergoes conversion to pyridoxamine during the transamination reaction [27]. The reversibility of transamination reactions can be exploited for synthetic applications to achieve the synthesis of valuable chiral amines, with reaction direction determined by reactant concentrations [27]. Membrane bioreactor systems enable sustainable biocatalytic synthesis under environmentally friendly conditions, addressing enzyme retention and reuse requirements for economical production [29].

The asymmetric synthesis of chlorinated homophenylalanine derivatives through enzymatic methods requires careful substrate design and reaction optimization [13]. Friedel-Crafts reactions between aromatic compounds and aspartic acid derivatives provide alternative enzymatic routes, utilizing stoichiometric amounts of enantiopure aspartic acid precursors [16]. Trifluoromethanesulfonic acid serves as both solvent and catalyst under mild conditions, enabling efficient aromatic functionalization for homophenylalanine synthesis [16].

Protection-Deprotection Dynamics in Fmoc Chemistry

The fluorenylmethyloxycarbonyl protecting group exhibits remarkable stability under acidic conditions while remaining selectively removable under basic conditions [14]. Fmoc deprotection proceeds through a two-step mechanism favored by cyclic secondary amines, particularly piperidine, which forms stable adducts with the dibenzofulvene byproduct [18]. The efficiency of deprotection reactions depends critically on reagent selection, concentration, reaction time, and temperature control [18].

Piperidine remains the standard deprotection reagent, typically employed at 20% concentration in dimethylformamide [20]. However, alternative reagents such as 4-methylpiperidine and piperazine offer comparable deprotection efficiency with potential advantages regarding toxicity and handling characteristics [18]. The deprotection kinetics can be enhanced using stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine, providing accelerated Fmoc removal while minimizing side reactions [20].

Deprotection ReagentConcentrationSolventReaction TimeEfficiency (%)
Piperidine20%DMF5 + 15 min98.5
4-Methylpiperidine20%DMF5 + 15 min98.2
Piperazine5% + 2% DBUNMP3 + 10 min99.1

The formation of diketopiperazine byproducts represents a significant challenge in Fmoc chemistry, particularly when the second amino acid is proline [20]. Optimized deprotection strategies using 2% DBU with 5% piperazine in N-methylpyrrolidone reduce diketopiperazine formation from 13.8% to 3.6% compared to conventional piperidine treatment [20]. This improvement results from altered population ratios of fluorenylmethyl-piperazine derivatives and enhanced solubility of reaction intermediates [20].

The monitoring of Fmoc deprotection can be accomplished through ultraviolet spectroscopy, as the reaction produces dibenzofulvene, which exhibits characteristic absorption properties [14]. Color changes during COMU-mediated coupling reactions provide visual indication of reaction completion, with solutions becoming colorless to yellow depending on the base employed [30]. The water-soluble nature of COMU coupling byproducts facilitates cleaner workup procedures compared to benzotriazole-based reagents [36].

Chlorination Techniques for Aromatic Functionalization

Aromatic chlorination represents a fundamental transformation for introducing chlorine substituents into organic molecules [15]. The chlorination of homophenylalanine derivatives typically employs electrophilic aromatic substitution mechanisms, requiring Lewis acid catalysts to activate chlorinating agents [35]. Sodium chlorate with hydrochloric acid provides an efficient, environmentally benign system for chlorinating activated aromatic compounds in aqueous media [15].

The oxidative chlorination process using sodium chlorate and hydrochloric acid operates under mild conditions, achieving yields of 75-96% for various aromatic substrates [15]. This method generates molecular chlorine in situ through the oxidation of chloride ions under acidic conditions, with both chlorine and hypochlorous acid serving as active chlorinating species [15]. The reaction mechanism depends on pH, with molecular chlorine predominating at very low pH values below 3, while hypochlorous acid becomes the primary chlorinating agent at pH 3-6.5 [15].

Chlorinating SystemOxidantConditionsYield RangeSelectivity
NaClO3/HClNaClO3Aqueous, 60°C75-96%para-selective
AlCl3/Cl2Cl2Anhydrous85-95%Mixed positions
SO2Cl2/Lewis acidSO2Cl2Organic solvent80-90%Controlled

The regioselectivity of aromatic chlorination depends on the electronic properties of the aromatic ring and the nature of existing substituents [35]. Activated aromatic rings, such as those containing electron-donating groups, undergo chlorination more readily than deactivated systems [15]. The chlorination of homophenylalanine derivatives benefits from the electron-rich nature of the phenyl ring, enabling efficient para-selective chlorination under optimized conditions .

Industrial applications of aromatic chlorination employ continuous processes with optimized reaction conditions to maximize yield and minimize byproduct formation [15]. The choice of chlorinating agent influences both reaction rate and selectivity, with molecular chlorine providing rapid chlorination but limited selectivity, while hypochlorous acid offers improved regiocontrol at moderate reaction rates [23]. Advanced chlorination methods utilize phase-transfer catalysis and supported reagents to enhance reaction efficiency and environmental compatibility [15].

The chlorination of amino acids presents unique challenges due to the potential for N-chlorination competing with aromatic substitution [23]. Protective group strategies become essential for directing chlorination to the desired aromatic position while preventing unwanted reactions at the amino group [41]. The use of Fmoc protection effectively shields the amino functionality, enabling selective aromatic chlorination while maintaining the integrity of the amino acid backbone [1].

Thermal Decomposition Characteristics

N-Fmoc-4-chloro-D-homophenylalanine exhibits notable thermal stability under standard conditions, with initial decomposition occurring at approximately 230°C [1] [2]. The compound maintains structural integrity across a wide temperature range, making it suitable for various synthetic applications. Thermogravimetric analysis reveals that the first significant mass loss occurs between 230°C and 350°C, attributed to the progressive breakdown of the Fmoc protecting group and subsequent decarboxylation processes [1].

The thermal decomposition pathway involves multiple stages. Initial degradation begins with the cleavage of the Fmoc protecting group, releasing dibenzofulvene and carbon dioxide. This process is followed by deamination and decarboxylation reactions, ultimately producing nitrogen oxides (NO, NO₂), carbon oxides (CO, CO₂), and hydrogen chloride gas (HCl) due to the presence of the chlorine substituent [3] [4]. The chlorinated aromatic system contributes to enhanced thermal stability compared to non-halogenated analogs through electronic stabilization effects.

Table 1: Thermal Stability Parameters

ParameterValueTemperature Range (°C)Reference
Initial decomposition230±5°C225-235 [1]
Major mass loss350°C340-360 [1] [2]
Complete degradation>450°C450-500 [1]
Fmoc group cleavage180-200°CBase-free conditions [3]

Thermodynamic Parameters

The compound demonstrates favorable thermodynamic properties for crystallization and phase transitions. Differential scanning calorimetry studies on related Fmoc-protected amino acids indicate glass transition temperatures (Tg) ranging from 312-333 K for similar molecular architectures [2]. The enthalpy of fusion and crystallization parameters suggest moderate intermolecular interactions dominated by hydrogen bonding between carboxyl groups and π-π stacking interactions of the fluorenyl moiety.

Thermal analysis reveals that N-Fmoc-4-chloro-D-homophenylalanine exhibits polymorphic behavior similar to other aromatic amino acid derivatives [5]. The compound can exist in multiple solid-state forms, each with distinct thermodynamic stability profiles. The most stable polymorph at room temperature transforms to alternative forms at elevated temperatures, demonstrating the compound's dynamic solid-state behavior.

Solubility Behavior in Organic and Aqueous Systems

Organic Solvent Solubility

N-Fmoc-4-chloro-D-homophenylalanine demonstrates excellent solubility in polar aprotic solvents, particularly N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [6] [7]. These solvents effectively solvate both the polar Fmoc group and the ionic carboxylate functionality, enabling complete dissolution at concentrations exceeding 50 mg/mL. The high solubility in DMF makes this compound particularly suitable for solid-phase peptide synthesis applications where concentrated coupling solutions are required [7].

The compound shows moderate solubility in chlorinated solvents such as dichloromethane and chloroform [8] [9]. This solubility pattern reflects the lipophilic character imparted by the chlorinated aromatic ring and the bulky fluorenyl protecting group. The LogP value of 6.49 confirms the compound's significant hydrophobic character [10], which directly correlates with its solubility behavior in non-polar organic media.

Table 2: Comprehensive Solubility Profile

Solvent ClassRepresentative SolventsSolubilityMechanismReference
Polar aproticDMF, DMSOHighly soluble (>50 mg/mL)Dipole-dipole interactions [6] [7]
ChlorinatedDCM, CHCl₃Soluble (10-30 mg/mL)Van der Waals forces [8] [9]
EstersEthyl acetateModerately soluble (5-15 mg/mL)Weak hydrogen bonding [8] [9]
KetonesAcetoneModerately soluble (3-10 mg/mL)Dipole interactions [11]
AlcoholsMeOH, EtOHSlightly soluble (<1 mg/mL)Competing H-bonding [12]

Aqueous Solubility Characteristics

The aqueous solubility of N-Fmoc-4-chloro-D-homophenylalanine is extremely limited, with the compound being essentially insoluble in pure water [6]. This insolubility stems from the highly hydrophobic nature of the Fmoc protecting group and the chlorinated aromatic side chain, which collectively outweigh the hydrophilic contributions of the carboxyl and amino functionalities.

In aqueous buffer systems, solubility increases marginally at extreme pH values due to enhanced ionization of the carboxyl group at high pH or protonation of the amino group at low pH. However, even under optimal pH conditions, aqueous solubility remains below 0.1 mg/mL [12]. This low aqueous solubility necessitates the use of co-solvents or surfactants for applications requiring aqueous media compatibility.

The compound's hydrophobic character, quantified by its high LogP value of 6.49 [10], explains its preference for organic solvents over aqueous systems. This property is advantageous for solid-phase peptide synthesis but may require specialized formulation strategies for biological applications.

Acid-Base Characteristics and pKa Determination

Carboxyl Group Dissociation

N-Fmoc-4-chloro-D-homophenylalanine contains a carboxylic acid group that exhibits typical amino acid dissociation behavior with modification due to the electron-withdrawing effects of the chlorine substituent and the Fmoc protecting group. The predicted pKa value for the carboxyl group is 3.82 ± 0.10 [13] [14], which is slightly lower than typical aliphatic carboxylic acids due to inductive effects from the aromatic system.

The presence of the 4-chloro substituent on the phenyl ring provides additional electron-withdrawing character through both inductive and resonance effects. This electronic influence stabilizes the carboxylate anion formed upon deprotonation, resulting in enhanced acidity compared to the unsubstituted analog. The effect is quantified by comparing the pKa values: 4-chlorophenylalanine derivatives typically show pKa values 0.2-0.3 units lower than their non-halogenated counterparts [14] [15].

Table 3: pKa Values and Dissociation Constants

Functional GrouppKa ValueKa (M)Ionization State at pH 7Reference
Carboxyl (-COOH)3.82 ± 0.101.51 × 10⁻⁴>99% deprotonated [13] [14]
Amino (NH₃⁺)9.2 ± 0.26.3 × 10⁻¹⁰>95% protonated [16] [17]
Overall--Zwitterionic-

Amino Group Protonation

The amino group in N-Fmoc-4-chloro-D-homophenylalanine is protected by the Fmoc group, which significantly alters its basic properties compared to free amino acids. In the protected form, the nitrogen atom participates in a carbamate linkage, eliminating its ability to accept protons under normal conditions. However, understanding the intrinsic basicity of the amino acid backbone remains relevant for deprotection strategies and synthetic planning.

For comparison with related homophenylalanine derivatives, the amino group pKa typically ranges from 8.8 to 10.6 [16] [17], depending on the local electronic environment. The extended carbon chain in homophenylalanine (compared to phenylalanine) provides additional conformational flexibility, potentially affecting the microenvironment around the amino group and influencing its basicity.

pH-Dependent Speciation

At physiological pH (7.4), N-Fmoc-4-chloro-D-homophenylalanine exists predominantly as a zwitterionic species with the carboxyl group deprotonated (pKa = 3.82) and the Fmoc-protected amino group neutral. This speciation profile influences the compound's solubility, crystallization behavior, and interactions with other molecules in synthetic applications.

The pH-dependent behavior is crucial for optimizing synthetic conditions. At pH values below 2, the carboxyl group becomes predominantly protonated, reducing overall molecular polarity and potentially affecting solubility in polar solvents. Conversely, at very high pH values (>12), alternative degradation pathways may become competitive with normal synthetic transformations.

Solid-State Properties and Crystallization Dynamics

Crystal Structure and Polymorphism

N-Fmoc-4-chloro-D-homophenylalanine exhibits complex solid-state behavior characterized by potential polymorphic forms, similar to other Fmoc-protected amino acids [18] [19]. The compound's crystal structure is stabilized by a combination of hydrogen bonding networks involving the carboxyl groups, π-π stacking interactions between fluorenyl moieties, and van der Waals interactions between the chlorinated aromatic side chains.

Single crystal X-ray diffraction studies of related Fmoc amino acids reveal that these compounds typically crystallize in monoclinic or orthorhombic space groups [18] [19]. The packing arrangements are dominated by hydrogen-bonded bilayers, where molecules orient to maximize favorable electrostatic interactions while minimizing steric clashes between bulky protecting groups.

Table 4: Solid-State Crystallographic Parameters

PropertyTypical ValuesStructural FeaturesReference
Space GroupP2₁ or C2Chiral crystallization [5] [18]
Z'2-4Multiple independent molecules [5] [20]
Density1.313 ± 0.06 g/cm³Efficient packing [13] [10]
Unit Cella≈10-15 Å, b≈8-12 Å, c≈20-25 ÅExtended molecular structure [18] [19]

Nucleation and Crystal Growth

The crystallization dynamics of N-Fmoc-4-chloro-D-homophenylalanine follow complex pathways typical of organic compounds with multiple interaction sites [21] [22]. Nucleation typically occurs through a two-step mechanism involving initial formation of amorphous aggregates followed by structural ordering within these precursor phases [21] [23].

Initial nucleation events are characterized by the formation of hydrogen-bonded dimers and small aggregates in solution. These preliminary structures serve as templates for further molecular assembly, with the fluorenyl groups providing additional stabilization through π-π stacking interactions. The presence of the chlorine substituent influences crystal growth rates by modifying intermolecular interaction energies and altering the energy landscape for different polymorphic forms.

Crystal Growth Mechanisms

Crystal growth proceeds through layer-by-layer addition of molecules to existing crystal faces, with growth rates determined by the availability of growth sites and the solution supersaturation level [21] [22]. The anisotropic molecular shape of N-Fmoc-4-chloro-D-homophenylalanine leads to preferential growth along specific crystallographic directions, often resulting in needle-like or plate-like crystal morphologies.

The compound exhibits typical organic crystal growth behavior with growth rates ranging from 10⁻⁸ to 10⁻⁶ m/s depending on supersaturation levels and temperature [22]. Higher supersaturation levels promote rapid nucleation but may lead to incorporation of lattice defects, while moderate supersaturation favors high-quality crystal formation with fewer structural imperfections.

Table 5: Crystallization Parameters and Conditions

ParameterOptimal RangeEffect on Crystal QualityReference
Supersaturation1.2-2.5Balanced nucleation/growth [21] [22]
Temperature20-40°CModerate kinetics [5] [23]
Cooling Rate0.5-2°C/hourReduced defect density [21]
SolventDMF/water mixturesControlled desolvation [7] [9]

Polymorphic Transitions and Stability

N-Fmoc-4-chloro-D-homophenylalanine can exist in multiple polymorphic forms, each with distinct thermodynamic stability and kinetic accessibility [5] [20]. Polymorphic transitions may occur during crystallization, storage, or processing, potentially affecting the compound's properties and performance in synthetic applications.

The most stable polymorph at room temperature typically features optimized hydrogen bonding networks and efficient molecular packing. Alternative polymorphic forms may be accessible under different crystallization conditions or at elevated temperatures. Understanding and controlling polymorphic behavior is crucial for ensuring consistent material properties and synthetic reproducibility.

Temperature-induced polymorphic transitions have been observed in related systems, with transition temperatures typically falling between 150-200°C [5] [20]. These transitions may involve changes in molecular conformation, particularly rotation of the aromatic side chain, leading to different packing arrangements and altered physical properties.

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

435.1237359 g/mol

Monoisotopic Mass

435.1237359 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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